tert-Butyl (2-fluorocyclopropyl)carbamate
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Overview
Description
tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate is a chemical compound that features a tert-butyl group attached to a fluorocyclopropyl moiety via a carbamate linkage
Preparation Methods
The synthesis of tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate typically involves the reaction of a fluorocyclopropyl amine with tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability .
Chemical Reactions Analysis
tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Scientific Research Applications
tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context of the research .
Comparison with Similar Compounds
tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate can be compared with other similar compounds, such as:
tert-Butyl carbamate: A simpler compound with a similar carbamate linkage but lacking the fluorocyclopropyl moiety.
tert-Butyl ((1R,2R,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate: A compound with a different cyclohexyl structure and additional functional groups. The uniqueness of tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate lies in its fluorocyclopropyl moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H14FNO2 |
---|---|
Molecular Weight |
175.20 g/mol |
IUPAC Name |
tert-butyl N-(2-fluorocyclopropyl)carbamate |
InChI |
InChI=1S/C8H14FNO2/c1-8(2,3)12-7(11)10-6-4-5(6)9/h5-6H,4H2,1-3H3,(H,10,11) |
InChI Key |
VWSDKMQGCVVQBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC1F |
Origin of Product |
United States |
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